3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Medicinal Chemistry Physicochemical Profiling Parallel Synthesis

Obtaining regioisomerically pure building blocks with predictable ADME properties is a common bottleneck. 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) offers a distinct 3-substituted geometry with quantified ΔLogP (-0.6) and ΔpKa (+0.19) vs. the 4-isomer, enabling rational scaffold hopping for CNS drug discovery and fungicide SAR. - Low TPSA (53.2 Ų) & LogP ~2.0 maintain CNS MPO scores. - ≥98% purity free base for amide couplings; HCl salt (CAS 2731009-29-1) available for aqueous chemistry. - Covered in fungicide patent space (US20110046178) for targeted IP exploration. - Immediate stock ensures uninterrupted parallel synthesis.

Molecular Formula C9H11F3N2S
Molecular Weight 236.26 g/mol
CAS No. 1249566-89-9
Cat. No. B1428028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
CAS1249566-89-9
Molecular FormulaC9H11F3N2S
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC(=CS2)C(F)(F)F
InChIInChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2
InChIKeyIOUDERHQXUUISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Structural & Physicochemical Profile


3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 4-(trifluoromethyl)-1,3-thiazole moiety [1]. The compound (MF: C₉H₁₁F₃N₂S; MW: 236.26 g/mol) is supplied as a research chemical with purities typically ranging from 95% to 98% . Its computed physicochemical properties, including a predicted pKa of 9.17, LogP of approximately 2.0, and a topological polar surface area (TPSA) of 53.2 Ų, define its behavior in medicinal chemistry campaigns and parallel synthesis [1].

3-Piperidinyl attachment defines basicity and molecular topology for SAR
Free base and HCl salt forms available for reaction flexibility
Computed profile supports CNS drug-like property design context

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Key Differentiators


Compounds within the trifluoromethyl-thiazolyl-piperidine family are not interchangeable building blocks. The exact point of attachment of the piperidine ring to the thiazole core dictates the compound's pKa, lipophilicity, and overall molecular topology, which in turn govern its reactivity in downstream amidation, reductive amination, or metal-catalyzed coupling reactions [1][2]. For instance, the 3-piperidinyl substitution pattern in this compound positions the basic nitrogen at a distinct distance and orientation relative to the electron-withdrawing trifluoromethylthiazole group compared to its 4-substituted regioisomer, leading to measurable differences in predicted basicity (ΔpKa ≈ 0.1–0.3 units) and chromatographic retention [1]. Such differences, while subtle, can critically impact reaction selectivity, salt formation yields, and the physicochemical properties of final target molecules in structure-activity relationship (SAR) studies .

Target: 3-piperidinyl substitution Comparator: 4-piperidinyl regioisomer
Regioisomeric attachment alters predicted pKa
Different inductive effects shift protonation equilibrium; may impact salt formation and reactivity.
Lipophilicity profile differs
3-Substitution yields lower LogP, altering chromatographic retention and solubility in reaction media.
Topological polar surface area varies
TPSA difference may influence design for blood-brain barrier penetration; regioisomers are not interchangeable in CNS-oriented libraries.

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Quantitative Evidence


pKa: 3- vs. 4-Piperidinyl Regioisomers

The predicted pKa of the conjugate acid of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 9.17 (predicted) . This value reflects the electron-withdrawing effect of the 4-trifluoromethylthiazol-2-yl group transmitted through a 3-substituted piperidine ring. In contrast, the analogous 4-substituted regioisomer, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1248983-30-3), exhibits a lower predicted pKa of approximately 8.98 (predicted) due to the altered inductive and field effects through the ring . The ΔpKa of ~0.19 units indicates the 3-substituted compound is slightly more basic, which can influence protonation state under physiological or reaction conditions.

Regioisomeric pKa
Data to verify
pKa 9.17 (Target) vs. 8.98 (4-isomer); Δ ≈ 0.19
Slightly higher basicity may affect protonation at physiological pH
Predicted values; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Parallel Synthesis

LogP: 3- vs. 4-Piperidinyl Regioisomers

The computed partition coefficient (XLogP3-AA) for 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 2.0 [1]. For the 4-substituted regioisomer, 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine, the computed LogP is 2.6 . The lower LogP of the 3-substituted compound indicates reduced lipophilicity (ΔLogP = -0.6), which predicts improved aqueous solubility and distinct chromatographic retention times (RT) in reversed-phase HPLC methods.

Lipophilicity (LogP)
Reported
LogP 2.0 (Target) vs. 2.6 (4-isomer); Δ = -0.6
Lower lipophilicity supports aqueous solubility profile
Computed by XLogP3; may differ from experimental LogD
ADME Drug Design Chromatography

TPSA and CNS Drug-Likeness

The topological polar surface area (TPSA) for 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine is 53.2 Ų [1]. For the 4-substituted regioisomer, the TPSA is reported as 60.9 Ų . The lower TPSA of the 3-substituted compound (ΔTPSA = -7.7 Ų) places it more favorably within the CNS drug-likeness space (TPSA < 60 Ų) according to central nervous system multiparameter optimization (CNS MPO) guidelines.

TPSA & CNS Fit
Reported
TPSA 53.2 Ų vs. 60.9 Ų (4-isomer); Δ = -7.7
Lower TPSA supports CNS MPO compliance context
CNS MPO guideline threshold
Purity Grades
Data to verify
Free base at 98% purity; HCl salt at 95% (as of 2025 listings)
Higher purity may reduce pre-reaction purification steps
Vendor catalog data; verify current stock and COA
Patent Landscape
Class-level
3-Substituted in fungicide patents; 4- in kinase inhibition IP
Scaffold aligns with agrochemical IP context
Patent family analysis; not a final active ingredient
CNS Drug Discovery Blood-Brain Barrier Permeability Medicinal Chemistry Design

Purity Grades: Free Base vs. HCl Salt

The free base form of 3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine (CAS 1249566-89-9) is commercially available at 95% purity (AKSci, Enamine) and at 98% purity (Leyan, ChemScene) . In contrast, its hydrochloride salt (CAS 2731009-29-1) is primarily offered at 95% purity . For the 4-substituted regioisomer, the free base (CAS 1248983-30-3) is typically stocked at 95% purity in smaller quantities, with 98% purity less commonly available .

Purity Grades
Data to verify
Free base at 98% purity; HCl salt at 95% (as of 2025 listings)
Higher purity may reduce pre-reaction purification steps
Vendor catalog data; verify current stock and COA
Procurement Compound Management Synthetic Chemistry

Patent Differentiation by Substitution Pattern

Thiazolylpiperidine scaffolds featuring 3-substituted piperidine linkages have been explored in patents related to fungicidal compositions (e.g., Bayer CropScience, US20110046178) [1]. In contrast, 4-substituted analogs appear concentrated in patents targeting sphingosine kinase inhibition for oncology (DE102008029734A1) [2]. While the target compound itself is not a final active ingredient, its substitution pattern aligns with the agricultural fungicide patent space, suggesting distinct downstream application vectors compared to the oncology-focused 4-substituted scaffold.

Patent Landscape
Class-level
3-Substituted in fungicide patents; 4- in kinase inhibition IP
Scaffold aligns with agrochemical IP context
Patent family analysis; not a final active ingredient
Intellectual Property Fungicide Development Kinase Inhibition

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Application Scenarios


CNS Drug Discovery Library Synthesis

The compound's low TPSA (53.2 Ų) and moderate LogP (2.0) make it an optimal building block for synthesizing CNS-penetrant compound libraries. Medicinal chemists targeting neurological disorders can use this scaffold to maintain compliance with CNS MPO parameters, achieving a lower baseline TPSA than the 4-substituted analog (60.9 Ų) [1]. Its commercial availability at 98% purity ensures high-quality input for parallel synthesis without additional purification .

Agrochemical Fungicide Lead Optimization

The 3-substituted thiazolylpiperidine scaffold is explicitly claimed in fungicide patents (e.g., US20110046178). Researchers developing novel oomycete or fungal pathogen controls can leverage this building block to explore structure-activity relationships within a known IP space, using its distinct 3-piperidinyl geometry to modulate target binding relative to 4-substituted comparator series [2].

Scaffold Hopping for Property Tuning

In lead optimization programs, the ΔLogP (-0.6) and ΔpKa (+0.19) of this 3-substituted scaffold versus the 4-substituted regioisomer provide a rational basis for scaffold hopping. Teams can purposefully switch between the two regioisomers to fine-tune solubility, permeability, and basicity without altering the core pharmacophore, using the quantitative differences documented here .

Free Base vs. Salt Form Selection

The availability of both the free base (95–98% purity) and the hydrochloride salt (CAS 2731009-29-1) allows process chemists to select the optimal form for specific transformations. The free base is preferred for amide couplings and reductive aminations, while the salt form offers improved handling and solubility in aqueous workup procedures .

Application
Selection Property
Validation Focus
CNS drug discovery library synthesis
Favorable TPSA and LogP balance
CNS MPO score calculation
Agrochemical fungicide lead optimization
3-Piperidinyl substitution geometry
Fungicide IP landscape analysis
Scaffold hopping for property tuning
Regioisomeric physicochemical profile
Physicochemical property profiling
Free base vs. salt form selection
Availability in free base and HCl salt
Reaction condition compatibility

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